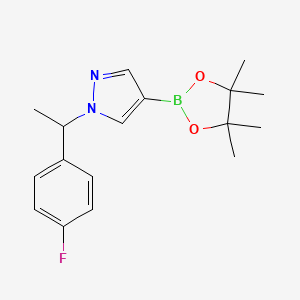

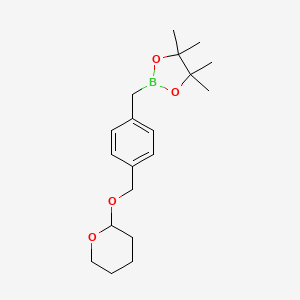

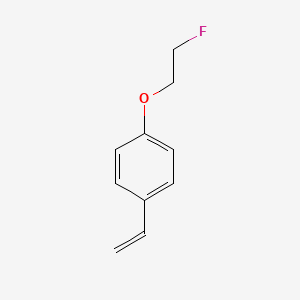

![molecular formula C15H10BrN3 B1472635 4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile CAS No. 1464156-15-7](/img/structure/B1472635.png)

4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile

Overview

Description

The compound “4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile” is a derivative of 6-Bromo-7-methylimidazo[1,2-a]pyridine . This class of compounds has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular formula of 6-Bromo-7-methylimidazo[1,2-a]pyridine is C8H7BrN2. It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR spectrum and 13C NMR spectrum are also provided .Scientific Research Applications

Synthesis and Material Applications

- Synthesis and Characterization of Novel Polyimides : Research involving pyridine-containing aromatic dianhydride monomers, which could be derived from similar processes involving halogenated pyridines, shows the creation of new polyimides with good thermal stability and outstanding mechanical properties. These materials find applications in electronics due to their low dielectric constants (Wang et al., 2006).

Biological and Pharmaceutical Research

Antitumor Activity and DNA Binding : A study on the synthesis, structure, and biological evaluation of thiazole–pyridine anchored compounds reveals their potential as anticancer agents. These compounds, including those derived from bromoacetyl benzonitrile, show significant anticancer activity against human monocytic cells, alongside their ability to intercalate with DNA, suggesting a mechanism for their antitumor effects (Bera et al., 2021).

Synthesis of Isoxazole, Imidazo[1,2-a]pyridine Derivatives : Research demonstrates the synthesis of isoxazole and imidazo[1,2-a]pyridine derivatives through reactions involving hydroxamoyl halides. These chemical reactions expand the toolkit for creating compounds with potential biological activities (Abdelhamid et al., 1988).

Antiproliferative Activity of Benzimidazole Derivatives : Another study explores the synthesis of benzimidazole derivatives, including reactions with selected nitriles, to create compounds with antiproliferative activity. These derivatives show potential for cancer therapy, highlighting the utility of brominated pyridine derivatives in drug development (Nowicka et al., 2014).

Development of Heteroaromatic Cores in Medicinal Chemistry : The synthesis of pyrido[1,2-a]benzimidazoles, which could be structurally related to 4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile, is significant in medicinal chemistry for their solubility and DNA intercalation properties. These compounds find applications in both medicinal chemistry and materials chemistry due to their fluorescence and potential as antibiotic drugs (Masters et al., 2011).

Future Directions

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of more efficient methods for the synthesis of this class of compounds, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

properties

IUPAC Name |

4-(6-bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c1-10-6-15-18-8-14(19(15)9-13(10)16)12-4-2-11(7-17)3-5-12/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVARTSIGYBIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N2C=C1Br)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

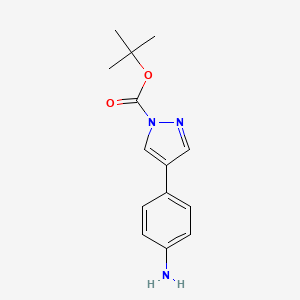

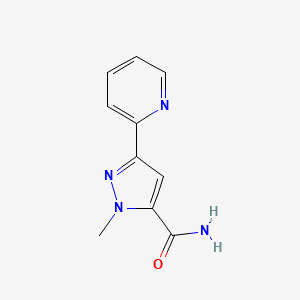

![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)

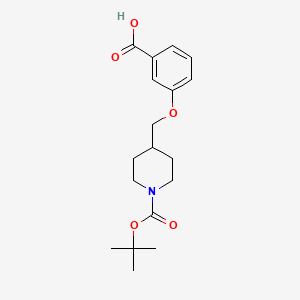

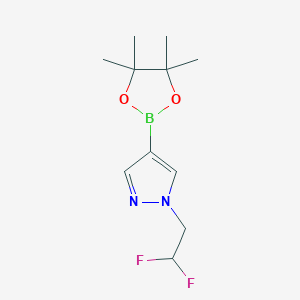

![1-[(4-fluorooxan-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472561.png)

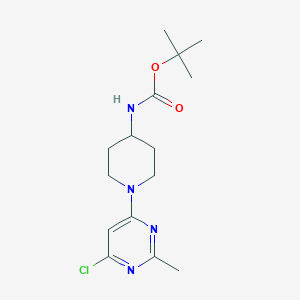

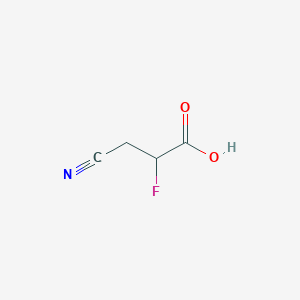

![1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1472562.png)

![2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1472570.png)